![molecular formula C21H31NO3 B1325703 Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate CAS No. 898771-13-6](/img/structure/B1325703.png)

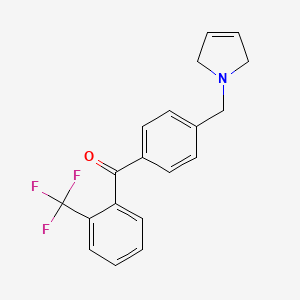

Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate, also known as EOMPC, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the fatty acid 8-oxooctanoic acid, and is widely used as a substrate, inhibitor, and activator of enzymes and other proteins. EOMPC has been studied extensively, and its effects on biochemical and physiological processes have been widely studied.

科学研究应用

Bio-Lubricant Applications

In a study conducted by Wahyuningsih and Kurniawan (2020), novel compounds including ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate were synthesized from oleic acid. These compounds showed promising bio-lubricant properties, such as suitable density and acid/base numbers, making them viable for real applications as bio-lubricants. The effect of dioxane and dioxepane heterocyclic rings on their bio-lubricant properties was also discussed (Wahyuningsih & Kurniawan, 2020).

Synthesis and Spectral Studies

Govindaraju, Kumar, and Kumar (2012) explored the synthesis of related compounds such as 8-(5-Aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl)-octanoic acid ethyl esters via 1,3-Dipolar Cycloaddition Reaction. This study provides insight into the chemical synthesis and structural confirmation of similar compounds through spectral studies and elemental analysis (Govindaraju, Kumar, & Kumar, 2012).

Molecular Structure and Mechanistic Study

Aboelnaga, Hagar, and Soliman (2016) conducted a study on the ultrasonic synthesis and molecular structure of related compounds. They focused on the mechanism of the cycloaddition reaction of these compounds, revealing insights into the regioselectivity and formation of products, which is vital for understanding the chemical behavior of such complex molecules (Aboelnaga, Hagar, & Soliman, 2016).

Electrochemical Oxidation Studies

The study by Goyal, Rajeshwari, and Mathur (1987) on the electrochemical oxidation of ethyl 3-oxo-3-phenyl-2-phenylhydrazonopropionate, a related compound, provides valuable information on the electrochemical behavior and potential applications of such compounds in various fields, including material science and electrochemistry (Goyal, Rajeshwari, & Mathur, 1987).

属性

IUPAC Name |

ethyl 8-oxo-8-[3-(pyrrolidin-1-ylmethyl)phenyl]octanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO3/c1-2-25-21(24)13-6-4-3-5-12-20(23)19-11-9-10-18(16-19)17-22-14-7-8-15-22/h9-11,16H,2-8,12-15,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCRXLOCZBZYQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643234 |

Source

|

| Record name | Ethyl 8-oxo-8-{3-[(pyrrolidin-1-yl)methyl]phenyl}octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate | |

CAS RN |

898771-13-6 |

Source

|

| Record name | Ethyl 8-oxo-8-{3-[(pyrrolidin-1-yl)methyl]phenyl}octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

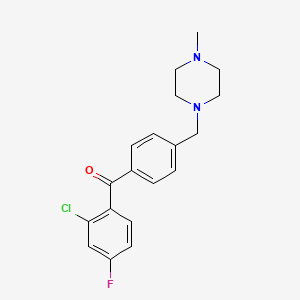

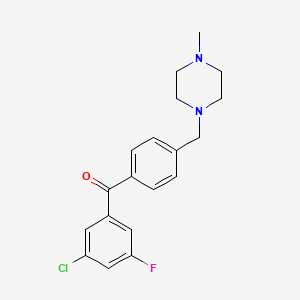

![Ethyl 4-[4-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325624.png)

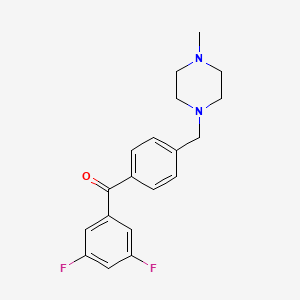

![Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325625.png)

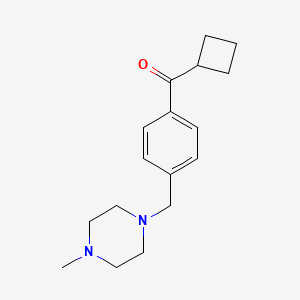

![Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325626.png)